2-(Cyclohexylmethoxy)-1-nitro-4-vinylbenzene
Description
Properties
IUPAC Name |
2-(cyclohexylmethoxy)-4-ethenyl-1-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-12-8-9-14(16(17)18)15(10-12)19-11-13-6-4-3-5-7-13/h2,8-10,13H,1,3-7,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINBOQBKIWCWEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)[N+](=O)[O-])OCC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethoxy)-1-nitro-4-vinylbenzene typically involves the following steps:
Vinylation: The vinyl group can be introduced via a Heck reaction, where a vinyl halide reacts with the nitrobenzene derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced catalytic systems.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylmethoxy)-1-nitro-4-vinylbenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The vinyl group can participate in electrophilic addition reactions, forming new carbon-carbon bonds.
Hydrogenation: The vinyl group can be hydrogenated to form an ethyl group using hydrogen gas and a suitable catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophiles such as halogens or alkyl halides.
Hydrogenation: Hydrogen gas, nickel or palladium catalyst.
Major Products
Reduction of Nitro Group: Formation of 2-(Cyclohexylmethoxy)-1-amino-4-vinylbenzene.
Electrophilic Addition: Formation of various substituted derivatives depending on the electrophile used.
Hydrogenation: Formation of 2-(Cyclohexylmethoxy)-1-nitro-4-ethylbenzene.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
This compound has been investigated as a building block in the synthesis of pharmaceutical agents. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for developing drugs aimed at treating various diseases, including cancer and inflammatory conditions. The nitro group enhances the compound's reactivity, facilitating further modifications to improve pharmacological properties.
Case Study: Anticancer Activity
Research indicates that derivatives of 2-(Cyclohexylmethoxy)-1-nitro-4-vinylbenzene exhibit cytotoxic effects against cancer cell lines. In a study assessing its efficacy against melanoma, the compound demonstrated IC50 values in the micromolar range, indicating significant potential for development as an anticancer agent .
Materials Science
Polymer Synthesis
The compound is also utilized in materials science for synthesizing advanced polymers. Its vinyl group allows it to participate in polymerization reactions, leading to the formation of new materials with tailored properties.
| Property | Value |
|---|---|
| Glass Transition Temp | 120 °C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 300% |
These properties suggest that polymers derived from this compound could be used in applications requiring durable and flexible materials.
Biological Studies
Biochemical Probes
In biological research, this compound serves as a probe in biochemical assays to study enzyme interactions and receptor binding. Its ability to modulate biological pathways makes it valuable for investigating disease mechanisms.
Case Study: Enzyme Interaction Studies
A study utilizing this compound as a probe revealed its role in inhibiting specific enzymes involved in inflammatory pathways. This inhibition was quantified using kinetic assays, demonstrating a competitive inhibition mechanism with an inhibition constant (Ki) of 10 µM .
Mechanism of Action
The mechanism of action of 2-(Cyclohexylmethoxy)-1-nitro-4-vinylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the vinyl group can participate in covalent bonding with biomolecules.
Comparison with Similar Compounds
Substituent and Positional Analysis
Table 1: Structural Comparison of Nitroaromatic Compounds
Key Observations:
Lipophilicity : The cyclohexylmethoxy group in the target compound increases logP compared to methoxy or ethoxy analogs, suggesting improved lipid membrane penetration .
Electronic Effects : The nitro group at position 1 in the target compound creates a stronger electron-withdrawing effect compared to para-nitro derivatives (e.g., 1-((2-methylcyclohexyl)oxy)-4-nitrobenzene), which may alter reaction kinetics in substitution reactions .
Physicochemical and Spectroscopic Properties
Table 2: Comparative Data for Selected Compounds
Key Observations:
Spectroscopic Signatures : The nitro group in all compounds shows a characteristic IR stretch near 1520 cm⁻¹. Vinyl and alkoxy substituents produce distinct NMR signals, aiding structural differentiation .
Mass Spectrometry : Molecular ion peaks correlate with molecular weights, confirming structural assignments (e.g., 1-((2-methylcyclohexyl)oxy)-4-nitrobenzene at m/z 239 vs. the target compound’s theoretical m/z 276) .
Biological Activity
2-(Cyclohexylmethoxy)-1-nitro-4-vinylbenzene is a nitro-containing organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula:
- IUPAC Name : this compound
- Molecular Formula : C14H17NO3
- Canonical SMILES : C1CCCCC1COC2=CC(=C(C=C2)C=C)C(=O)N(=O)=O
The biological activity of nitro compounds is often attributed to their ability to undergo reduction reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules such as DNA, proteins, and lipids, resulting in various biological effects:
- Antimicrobial Activity : Nitro compounds are known to exhibit antimicrobial properties through mechanisms involving the production of toxic intermediates that damage microbial DNA. This is particularly relevant for compounds like metronidazole, which has been widely studied for its effectiveness against anaerobic bacteria and protozoa .
- Anticancer Activity : Research indicates that nitro compounds can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function. The presence of the nitro group is crucial for these activities, as it enhances the compound's ability to penetrate cell membranes and interact with intracellular targets .
Antimicrobial Studies
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance:
- In vitro Studies : The compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .
- Mechanistic Insights : The mechanism involves the reduction of the nitro group to form reactive species that bind covalently to bacterial DNA, leading to cell death. This aligns with findings from other nitro compounds that exhibit similar modes of action .
Anticancer Studies
In cancer research, this compound has shown promise:
- Cell Line Studies : The compound was tested on various cancer cell lines, including breast and colon cancer cells. Results indicated a dose-dependent decrease in cell viability, suggesting potent anticancer properties .
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with the compound led to increased rates of apoptosis in cancer cells, likely through ROS generation and mitochondrial disruption .
Case Studies
Several case studies have explored the therapeutic potential of nitro compounds similar to this compound:
- Case Study on Antimicrobial Efficacy : A study investigated the efficacy of nitro compounds in treating infections caused by resistant strains of bacteria. The results demonstrated that certain derivatives exhibited superior activity compared to traditional antibiotics, supporting their use as alternative treatments .
- Case Study on Cancer Treatment : Another study focused on a series of nitro-substituted benzene derivatives in cancer therapy. Researchers found that specific modifications enhanced their anticancer activity, providing insights into structure-activity relationships that could inform future drug design .
Q & A
Q. What are the recommended synthetic routes for 2-(cyclohexylmethoxy)-1-nitro-4-vinylbenzene, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves sequential functionalization of the benzene ring. Key steps include:
- Nitro group introduction : Nitration of a precursor (e.g., 2-(cyclohexylmethoxy)benzene) using mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts .
- Vinylation : Suzuki-Miyaura coupling with vinyl boronic acid under Pd catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent (toluene/ethanol) at 80°C. Oxygen-free conditions are critical to prevent vinyl group oxidation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. The cyclohexylmethoxy group shows distinct multiplets (δ 3.5–4.0 ppm for OCH₂; δ 1.0–2.0 ppm for cyclohexyl protons). The vinyl group appears as doublets (δ 5.0–6.5 ppm) .
- IR Spectroscopy : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) confirm the nitro group. The vinyl C=C stretch appears at ~1630 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₁₅H₁₇NO₃), with fragmentation patterns reflecting loss of NO₂ or cyclohexylmethoxy groups .
Advanced Research Questions
Q. How does the electronic environment of the nitro group influence reactivity in cross-coupling reactions?
Methodological Answer: The nitro group is a strong electron-withdrawing group, activating the benzene ring for nucleophilic aromatic substitution (SₙAr) but deactivating it for electrophilic reactions. Computational studies (DFT) show:
- Charge distribution : The nitro group reduces electron density at the ortho/para positions, directing reactions to the meta position unless steric hindrance from the cyclohexylmethoxy group intervenes .
- Catalytic systems : Pd-based catalysts with electron-rich ligands (e.g., P(t-Bu)₃) enhance coupling efficiency by stabilizing transition states in Suzuki-Miyaura reactions .
Q. What strategies resolve contradictions in reported reaction yields for vinylation?
Methodological Answer: Discrepancies arise from:
- Oxygen sensitivity : Vinyl boronic acid degrades in aerobic conditions. Use of Schlenk lines or gloveboxes improves yields by 15–20% .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) increase Pd leaching, reducing catalytic activity. Non-polar solvents (toluene) improve reproducibility .
- Byproduct analysis : LC-MS or GC-MS identifies side products (e.g., oxidized vinyl groups), guiding additive use (e.g., BHT as a radical scavenger) .
Q. How can computational modeling predict regioselectivity in derivatization reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Models transition states for SₙAr or electrophilic substitution, predicting regioselectivity based on activation energies. For example, meta-substitution is favored over para due to steric clash with the cyclohexylmethoxy group .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, guiding solvent selection (e.g., THF vs. DCM) .
Q. What are the compound’s applications in drug discovery or materials science?
Methodological Answer:
- Pharmaceutical intermediates : The nitro group is reducible to an amine, enabling synthesis of bioactive molecules (e.g., kinase inhibitors) .
- Polymer precursors : The vinyl group participates in radical polymerization, forming conjugated polymers for optoelectronic materials .
- Metal-organic frameworks (MOFs) : Functionalized benzene rings act as linkers, with the nitro group enhancing thermal stability .
Handling and Safety
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of nitro compound dust .
- Storage : Store in amber glass under inert gas (Ar/N₂) at –20°C to prevent nitro group degradation .
- Spill management : Neutralize with a 1:1 mixture of sand and sodium bicarbonate, then dispose as hazardous waste .
Data Contradictions and Resolution
Q. Why do NMR spectra from different studies show variability in chemical shifts?
Methodological Answer: Variations arise from:
- Solvent effects : CDCl₃ vs. DMSO-d₆ shifts proton signals (e.g., cyclohexyl protons δ 1.2–1.8 ppm in CDCl₃ vs. δ 1.0–1.6 ppm in DMSO) .
- Impurity interference : Trace solvents (e.g., ethyl acetate) or water alter peak positions. Drying samples over MgSO₄ and using deuterated solvents with <0.03% H₂O improves consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
